molecular formula C11H9NO2 B2662764 2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carbaldehyde CAS No. 31588-53-1

2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carbaldehyde

Cat. No. B2662764
CAS RN: 31588-53-1
M. Wt: 187.198
InChI Key: XONAHZFJTGHACI-UHFFFAOYSA-N
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Description

The compound “2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carbaldehyde” is a derivative of isoquinoline, which is a heterocyclic aromatic organic compound. It is a structural isomer of quinoline . Isoquinoline derivatives are often used in medicinal chemistry and have various biological activities .


Synthesis Analysis

While specific synthesis methods for “2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carbaldehyde” were not found, isoquinoline derivatives can be synthesized through various methods. For instance, the synthesis of quinoline-4-carboxylic acids and 1,2,3,4-tetrahydroacridine-9-carboxylic acid has been reported from the reaction of isatins with acyclic and cyclic ketones in basic medium .

Scientific Research Applications

Redox Annulations and C–H Functionalization

One notable application of related compounds is in redox-neutral annulations involving amines such as 1,2,3,4-tetrahydroisoquinoline and 2-alkylquinoline-3-carbaldehydes. These processes leverage dual C–H bond functionalization, with acetic acid acting as a cosolvent and sole promoter. This demonstrates the compound's utility in complex chemical transformations and synthesis processes (Zhengbo Zhu & D. Seidel, 2017).

Synthesis of Isoquinoline Derivatives

In synthetic chemistry, methods have been developed to synthesize various isoquinoline derivatives, such as 2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol and -8-carbaldehyde oxime. These methods involve steps like ammonolysis of ester, cyclization, and methylation, highlighting the role of such compounds in the synthesis of complex organic molecules (M. Rey, T. Vergnani, & A. Dreiding, 1985).

Friedländer Condensation

The compound and its derivatives are used in Friedländer condensation reactions. For instance, 8-amino-7-quinolinecarbaldehyde and 1-amino-2-naphthalenecarbaldehyde can be synthesized and used in condensation reactions to produce various heterocyclic compounds. This demonstrates its versatility in creating diverse chemical structures (E. Riesgo, Xiao-Zhou Jin, & R. Thummel, 1996).

Ionic Liquid Reactions

The compound plays a role in condensation reactions carried out in ionic liquids, offering advantages like shorter reaction times and higher yields compared to conventional procedures. This underscores its efficiency in green chemistry applications (R. V. Hangarge, D. V. Jarikote, & M. Shingare, 2002).

Synthetic Technology and Industrial Production

Research has been conducted on the synthetic technology of related compounds, like 4-chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. The focus on simple operation, low cost, and high yield makes it suitable for industrial production, indicating its practical application in large-scale chemical manufacturing (Song Li-qian, 2014).

properties

IUPAC Name

2-methyl-1-oxoisoquinoline-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-12-6-8(7-13)9-4-2-3-5-10(9)11(12)14/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XONAHZFJTGHACI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C2C1=O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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